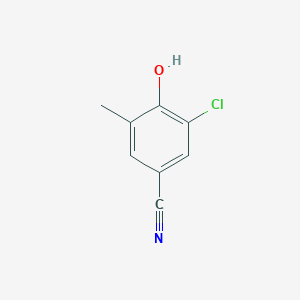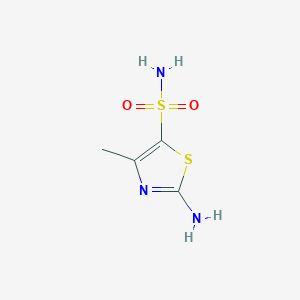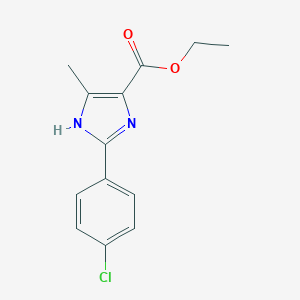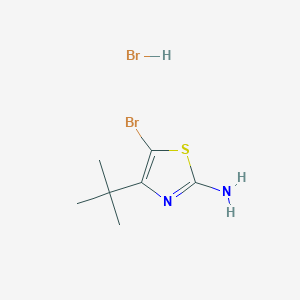
3-Chloro-4-hydroxy-5-méthylbenzonitrile
Vue d'ensemble
Description
3-Chloro-4-hydroxy-5-methylbenzonitrile is an organic compound with the molecular formula C8H6ClNO. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group on the benzene ring.
Applications De Recherche Scientifique
3-Chloro-4-hydroxy-5-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Safety information for 3-Chloro-4-hydroxy-5-methylbenzonitrile indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-methylbenzonitrile typically involves the chlorination of 4-hydroxy-5-methylbenzonitrile. This reaction can be carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of 3-Chloro-4-hydroxy-5-methylbenzonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-hydroxy-5-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for alkoxide substitution.
Major Products Formed
Oxidation: 3-Chloro-4-oxo-5-methylbenzonitrile.
Reduction: 3-Chloro-4-hydroxy-5-methylbenzylamine.
Substitution: 3-Methoxy-4-hydroxy-5-methylbenzonitrile (for alkoxide substitution).
Mécanisme D'action
The mechanism of action of 3-Chloro-4-hydroxy-5-methylbenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the hydroxyl and nitrile groups allows for hydrogen bonding and electrostatic interactions with target molecules, which can modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-hydroxybenzonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.
4-Hydroxy-5-methylbenzonitrile: Lacks the chlorine atom, which can influence its chemical properties and reactivity.
3-Chloro-5-methylbenzonitrile: Lacks the hydroxyl group, which can alter its solubility and interaction with biological targets.
Uniqueness
3-Chloro-4-hydroxy-5-methylbenzonitrile is unique due to the combination of the chlorine, hydroxyl, and methyl groups on the benzene ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
3-chloro-4-hydroxy-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZDCHYPSLUZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597623 | |
| Record name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173900-45-3 | |
| Record name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)



![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)



